tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate
Description
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
tert-butyl 5-methoxy-6-nitro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-5-9-7-12(20-4)11(16(18)19)8-10(9)15/h7-8H,5-6H2,1-4H3 |
InChI Key |
XRLBQOYIMBUGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Esterification: The tert-butyl ester group is introduced through esterification reactions, commonly using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halides, amines, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: 5-methoxy-6-aminoindoline-1-carboxylate.
Substitution: Various substituted indoline derivatives.
Hydrolysis: 5-methoxy-6-nitroindoline-1-carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate is used as a building block in the synthesis of more complex indoline derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of indoline derivatives on various biological pathways. It is also employed in the development of new drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and tert-butyl ester group contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Indoline Carboxylate Derivatives
Indoline carboxylates share a saturated bicyclic scaffold but differ in substituents and functional groups. Key examples include:
*Similarity Index: Structural similarity calculated using Tanimoto coefficients based on PubChem descriptors .
Indole and Indazole Derivatives
Indole and indazole derivatives feature unsaturated rings, altering conjugation and reactivity:
- Structural Impact :
- Indole derivatives (unsaturated) exhibit greater aromatic stability but reduced ring flexibility compared to indolines.
- The indazole derivative in incorporates a piperidine moiety, enhancing solubility and bioavailability for drug discovery .
Biological Activity
Introduction
tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features an indoline core with a methoxy and nitro substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.27 g/mol |
| Solubility | Soluble in organic solvents |
The primary mechanism of action for this compound involves the inhibition of the enzyme lipoxygenase (LOX), specifically 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting 5-LOX, this compound can potentially reduce inflammatory responses associated with various diseases.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the structure of the indoline scaffold can significantly affect its inhibitory potency against 5-LOX. For instance, the introduction of different substituents on the indoline ring has been shown to enhance binding affinity and selectivity:
- Substituent Variations : The presence of a methoxy group at position 5 and a nitro group at position 6 contributes to increased potency.
- Binding Interactions : Molecular docking studies suggest that the indoline moiety interacts closely with the active site of 5-LOX, stabilizing the inhibitor through van der Waals interactions and hydrogen bonds .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against isolated human 5-LOX:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.45 ± 0.11 |
| Zileuton (positive control) | ~3.0 |
These results indicate that the compound is a potent inhibitor compared to established LOX inhibitors like zileuton .
In Vivo Studies
Preliminary in vivo studies have shown that administration of this compound leads to reduced inflammation in animal models. The compound was found to decrease leukotriene levels significantly, suggesting its potential therapeutic application in inflammatory diseases such as asthma and arthritis.
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of this compound in a murine model of asthma. Results indicated a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues after treatment with this compound .
- Comparison with Other Compounds : In comparative studies with other indoline derivatives, this compound exhibited superior efficacy in inhibiting both LOX and soluble epoxide hydrolase (sEH), highlighting its dual inhibitory potential .
Q & A
Q. What are the key synthetic strategies for introducing the tert-butyl carbamate group into the indoline scaffold?
The tert-butyl carbamate (Boc) group is typically introduced via nucleophilic substitution or protection of an amine intermediate. For example, Boc protection can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) and a catalytic amount of DMAP (4-dimethylaminopyridine) in dichloromethane (DCH2) at 0°C to room temperature . This method minimizes side reactions and ensures high regioselectivity for the indoline nitrogen.
Q. How can the nitro and methoxy substituents on the indoline ring be verified post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- Methoxy group : A singlet at δ ~3.8–3.9 ppm in <sup>1</sup>H NMR.
- Nitro group : Electron-withdrawing effects deshield adjacent protons, causing downfield shifts (e.g., aromatic protons near NO2 appear at δ >7.5 ppm). High-resolution mass spectrometry (HRMS) or LC-MS further confirms molecular weight .
Q. What purification methods are recommended for isolating tert-butyl 5-methoxy-6-nitroindoline-1-carboxylate?
Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 2:1 ratio) effectively separates the product from unreacted starting materials or byproducts. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised .
Advanced Research Questions
Q. How does the nitro group influence the electronic environment of the indoline ring, and how can this be computationally modeled?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the nitro group withdraws electron density, polarizing the indoline ring and affecting reactivity. Frontier molecular orbital (FMO) analysis predicts sites for electrophilic or nucleophilic attacks. Explicit solvent models (e.g., water or DMSO) should be included to account for solvation effects .
Q. What challenges arise in determining the crystal structure of this compound via X-ray crystallography?
The tert-butyl group introduces steric hindrance, potentially leading to disordered crystal packing. SHELXD (for phase problem resolution) and SHELXL (for refinement) are preferred tools. Hydrogen bonding between the nitro group and methoxy oxygen may stabilize the lattice, requiring careful analysis of O···H distances (<3.0 Å) and angles (>120°) .
Q. How can hydrogen bonding patterns in the solid state be systematically analyzed?
Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like D(2,2) (discrete dimer) or C(6) (chain). For this compound, the nitro group may act as an acceptor, while methoxy or indoline NH groups serve as donors. Mercury software or CrystalExplorer can visualize and quantify these interactions .
Q. What safety precautions are critical when handling nitro-substituted indoline derivatives?
Despite limited toxicity data (e.g., ), nitro compounds are prone to exothermic decomposition under heat or friction. Store at –20°C in airtight containers, away from reducing agents. Use explosion-proof equipment (e.g., grounded glassware) and avoid metal catalysts that may trigger unintended reductions .
Q. How does the conformation of the indoline ring (e.g., puckering) affect reactivity in cross-coupling reactions?
Cremer-Pople puckering parameters (e.g., total puckering amplitude Q) quantify ring distortion. A planar indoline ring facilitates π-π stacking in catalysis, while puckered conformations may sterically hinder metal coordination. Conformational analysis via low-temperature NMR (e.g., –80°C in CD2Cl2) can identify dominant puckering modes .
Q. What mechanistic insights explain the stability of the Boc group under nitration conditions?
The Boc group’s stability arises from its electron-withdrawing carbamate moiety, which deactivates the indoline ring toward electrophilic nitration. Nitration typically occurs at the meta position relative to the methoxy group due to directing effects. Monitoring via <sup>15</sup>N NMR or in situ IR spectroscopy tracks reaction progress .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
